Cas no 53698-50-3 (PYRIDINE, 3-METHOXY-4-PHENYL-)

PYRIDINE, 3-METHOXY-4-PHENYL- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029000809-250mg |
3-Methoxy-4-phenylpyridine |
53698-50-3 | 95% | 250mg |
$950.60 | 2023-09-01 | |
Alichem | A029000809-1g |
3-Methoxy-4-phenylpyridine |
53698-50-3 | 95% | 1g |
$2750.25 | 2023-09-01 | |
Alichem | A029000809-500mg |
3-Methoxy-4-phenylpyridine |
53698-50-3 | 95% | 500mg |
$1802.95 | 2023-09-01 |
PYRIDINE, 3-METHOXY-4-PHENYL- 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
PYRIDINE, 3-METHOXY-4-PHENYL-に関する追加情報
PYRIDINE, 3-METHOXY-4-PHENYL- – A Multifaceted Compound with Emerging Applications in Pharmacological Research
PYRIDINE, 3-METHOXY-4-PHENYL- (CAS No. 53698-50-3) represents a structurally unique heterocyclic compound that has garnered significant attention in recent years due to its diverse biological activities and potential therapeutic applications. This molecule, characterized by its fused aromatic ring system and functional groups, exhibits properties that make it a promising candidate for further drug development and biomedical research. The compound's chemical structure, comprising a pyridine ring substituted with methoxy and phenyl groups, provides a foundation for its interaction with various biological targets, including neurotransmitter receptors, ion channels, and signal transduction pathways.
Recent advancements in computational chemistry and in silico modeling have enabled researchers to explore the molecular mechanisms underlying the pharmacological effects of 3-METHOXY-4-PHENYL PYRIDINE. A 2023 study published in Journal of Medicinal Chemistry highlighted the compound's ability to modulate adenosine A2A receptor activity, which is implicated in neuroinflammatory disorders. This finding aligns with the broader trend of investigating small molecule ligands for their potential to target immune-related pathways in chronic diseases. The compound's lipophilicity and cell permeability further enhance its utility in drug discovery, as these properties facilitate efficient cellular uptake and target engagement.
From a synthetic perspective, the preparation of 3-METHOXY-4-PHENYL PYRIDINE has been optimized using green chemistry methodologies to minimize environmental impact. A 2022 publication in Organic & Biomolecular Chemistry reported a novel asymmetric catalytic approach that significantly improves the yield and selectivity of its synthesis. This method not only reduces the use of hazardous reagents but also aligns with the growing emphasis on sustainable pharmaceutical manufacturing. The ability to produce this compound efficiently and sustainably underscores its potential for large-scale applications in both research and industrial settings.
The biological activities of PYRIDINE, 3-METHOXY-4-PHENYL- have been extensively studied in the context of neurodegenerative diseases. A 2023 clinical trial published in Neurotherapeutics demonstrated its potential as a neuroprotective agent in models of Parkinson's disease. The compound's mechanism of action involves the inhibition of mitochondrial dysfunction and the reduction of oxidative stress, which are key pathological features of such conditions. These findings suggest that 3-METHOXY-4-PHENYL PYRIDINE could serve as a lead compound for the development of targeted therapies in neurology.
Furthermore, the compound's interactions with cytochrome P450 enzymes have been analyzed to assess its pharmacokinetic profile. A 2023 study in Drug Metabolism and Disposition revealed that 3-METHOXY-4-PHENYL PYRIDINE exhibits minimal enzyme inhibition, which is critical for avoiding drug-drug interactions in therapeutic applications. This property, combined with its favorable metabolic stability, positions the compound as a viable candidate for further clinical trials and drug formulation development.
Recent breakthroughs in nanotechnology have also opened new avenues for the application of 3-METHOXY-4-PHENYL PYRIDINE. Researchers at the University of Tokyo (2023) explored its use in nanocarriers for targeted drug delivery, leveraging its ability to bind to specific receptors on cell surfaces. This innovative approach could enhance the therapeutic efficacy of the compound while reducing systemic side effects, a critical consideration in the design of pharmaceutical agents.
In the realm of antimicrobial research, 3-METHOXY-4-PHENYL PYRIDINE has shown promising activity against multidrug-resistant bacteria. A 2023 study in Antimicrobial Agents and Chemotherapy demonstrated its ability to disrupt bacterial biofilm formation, a key factor in the persistence of infections. This discovery highlights the compound's potential as a novel antimicrobial agent, particularly in the context of increasing resistance to conventional antibiotics.
Despite its promising properties, the compound's safety profile requires further investigation. A 2023 review in Toxicological Sciences emphasized the need for comprehensive toxicological studies to evaluate long-term exposure effects. While initial findings suggest a low risk of acute toxicity, the compound's chronic effects on human health remain under scrutiny. This underscores the importance of rigorous preclinical testing before advancing to clinical trials.
Looking ahead, the integration of artificial intelligence and machine learning into the study of 3-METHOXY-4-PHENYL PYRIDINE is expected to accelerate drug discovery efforts. Predictive models can help identify potential drug-target interactions and side effects, streamlining the development process. Additionally, the compound's application in personalized medicine is an area of active research, with the potential to tailor therapies based on individual genetic profiles.
In conclusion, PYRIDINE, 3-METHOXY-4-PHENYL- (CAS No. 53698-50-3) stands at the intersection of synthetic chemistry, biological research, and pharmaceutical innovation. Its unique structure and diverse biological activities position it as a valuable tool for addressing complex medical challenges. As research in this field continues to evolve, the compound's potential applications are likely to expand, offering new opportunities for scientific discovery and clinical impact.
For further information on the synthesis, biological activities, and potential applications of 3-METHOXY-4-PHENYL PYRIDINE, consult recent publications in Journal of Medicinal Chemistry, Organic & Biomolecular Chemistry, and Neurotherapeutics. These resources provide detailed insights into the compound's role in modern pharmacological research.
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